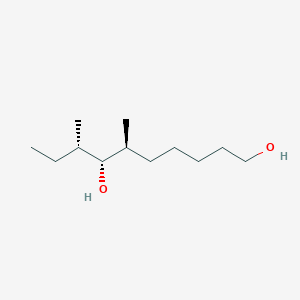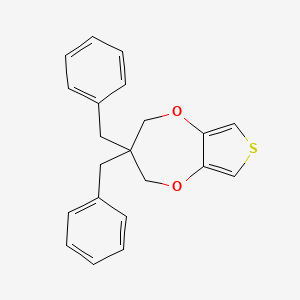
Agn-PC-0nhxne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nhxne is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nhxne typically involves the use of silver nitrate as a precursor. One common method includes the reduction of silver ions using hydrogen peroxide in the presence of polyvinyl pyrrolidone (PVP) as a dispersant . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the size and shape of the resulting nanoparticles.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistency and quality. Techniques such as electrospinning combined with ultraviolet reduction have been explored to produce nanofibers embedded with this compound .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nhxne undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one atom or group in the molecule with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium borohydride, and various acids and bases to adjust the pH. The reaction conditions, such as temperature and solvent, significantly influence the reaction pathways and products formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions typically produce elemental silver.
Scientific Research Applications
Agn-PC-0nhxne has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological assays and imaging due to its unique optical properties.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial treatments.
Industry: Utilized in the production of conductive inks and coatings for electronic devices .
Mechanism of Action
The mechanism by which Agn-PC-0nhxne exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it can interact with cellular membranes and proteins, leading to antimicrobial effects. The compound’s high reactivity allows it to disrupt cellular processes, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Agn-PC-0nhxne include other silver-based nanoparticles and nitrogen-rich silver compounds such as AgN5 and AgN7 .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications requiring both durability and high reactivity, such as in catalysis and antimicrobial treatments.
Conclusion
This compound is a versatile compound with significant potential across various scientific disciplines. Its unique properties and wide range of applications make it a valuable subject of ongoing research and industrial interest.
Properties
CAS No. |
406940-42-9 |
|---|---|
Molecular Formula |
C21H20O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,3-dibenzyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C21H20O2S/c1-3-7-17(8-4-1)11-21(12-18-9-5-2-6-10-18)15-22-19-13-24-14-20(19)23-16-21/h1-10,13-14H,11-12,15-16H2 |
InChI Key |
RAFYYIMNKPHCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CSC=C2O1)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


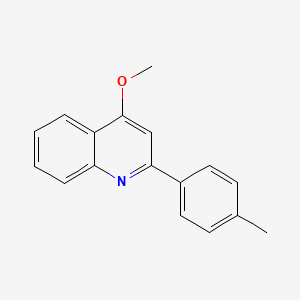
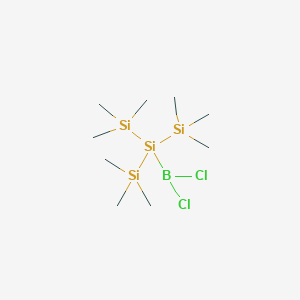
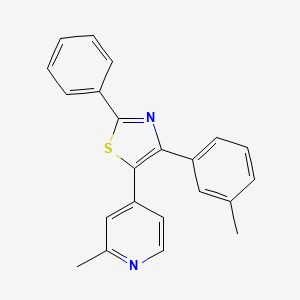
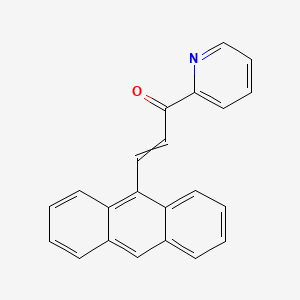

![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)


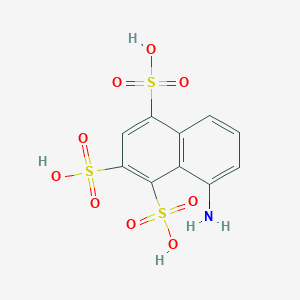
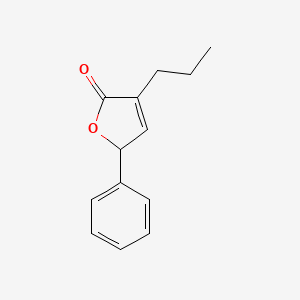
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
